3-Chloro-6-isopropylpyridazine

Medicinal Chemistry ADME Prediction Lipophilicity

3-Chloro-6-isopropylpyridazine (CAS 570416-35-2) is a halogenated heterocyclic building block with defined lipophilicity (LogP 2.08) and moderate solubility (0.582 mg/mL). The 3-chloro substituent enables efficient SNAr reactions for diverse pharmacophore introduction, while the 6-isopropyl group provides a hydrophobic anchor for target engagement. Standard purity of 98% ensures consistent reaction kinetics for kinase or GPCR library synthesis.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 570416-35-2
Cat. No. B1356689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-isopropylpyridazine
CAS570416-35-2
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(C=C1)Cl
InChIInChI=1S/C7H9ClN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3
InChIKeyUYKSBKJSQWGYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-isopropylpyridazine CAS 570416-35-2: Technical Grade and Procurement Specifications


3-Chloro-6-isopropylpyridazine (CAS 570416-35-2) is a halogenated heterocyclic compound within the pyridazine family, characterized by a chlorine atom at the 3-position and an isopropyl group at the 6-position of the diazine ring [1]. This monosubstituted pyridazine derivative features a molecular formula of C7H9ClN2, a molecular weight of 156.61 g/mol, and a chlorine moiety that serves as a versatile leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of diverse pharmacophores . The compound is primarily positioned as a pharmaceutical intermediate and heterocyclic building block, with documented applications in the synthesis of drug candidates targeting metabolic diseases .

Procurement Risk: Why 3-Chloro-6-isopropylpyridazine Cannot Be Freely Substituted with Other Chloropyridazines


Substituting 3-Chloro-6-isopropylpyridazine with generic chloropyridazine analogs introduces significant scientific and procurement risk due to the critical influence of substitution pattern and halogen type on both reaction kinetics and physicochemical properties. The calculated lipophilicity (consensus LogP of 2.08) and topological polar surface area (25.78 Ų) of 3-Chloro-6-isopropylpyridazine are directly determined by the precise 3-chloro-6-isopropyl substitution, and any positional or halogen variation will alter these parameters, potentially disrupting downstream synthetic yields, chromatographic purification, or ADME profiles in drug development . While the bromo analog (3-Bromo-6-isopropylpyridazine) exists, the chlorine substituent provides a distinct reactivity profile as a leaving group in nucleophilic aromatic substitution compared to bromine, directly impacting reaction conditions and product yields . Furthermore, the isopropyl group creates a specific hydrophobic environment that is not replicable with smaller alkyl substituents such as methyl or ethyl . The following evidence demonstrates the quantifiable parameters that differentiate this specific compound.

Quantitative Evidence Guide for 3-Chloro-6-isopropylpyridazine CAS 570416-35-2


Physicochemical Differentiation: Lipophilicity Profile of 3-Chloro-6-isopropylpyridazine

The lipophilicity of 3-Chloro-6-isopropylpyridazine (consensus LogP = 2.08) is a key differentiator from the more polar amino analog 6-isopropylpyridazin-3-amine (CAS 570416-37-4) and other heterocyclic building blocks . The target compound's calculated LogP values range from 1.63 to 2.41 across multiple computational methods (MLOGP, XLOGP3, WLOGP, SILICOS-IT), with a consensus value of 2.08, indicating moderate lipophilicity suitable for passive membrane permeability .

Medicinal Chemistry ADME Prediction Lipophilicity

Aqueous Solubility Profile of 3-Chloro-6-isopropylpyridazine: Comparison with Class-Level Predictions

The aqueous solubility of 3-Chloro-6-isopropylpyridazine is calculated at 0.582 mg/mL (3.71 mM) via the ESOL topological method . This moderate solubility profile (LogS = -2.43) distinguishes it from both highly soluble pyridazine salts and poorly soluble polycyclic analogs, positioning it as a compound that maintains adequate solution concentrations for in vitro assays while retaining sufficient lipophilicity for membrane permeability .

Preformulation Drug Discovery Solubility

Commercial Purity and Batch Consistency: 3-Chloro-6-isopropylpyridazine Supplier Specifications

Commercially available 3-Chloro-6-isopropylpyridazine is supplied with minimum purity specifications of 97% to 98%, as documented by multiple vendors . This level of purity, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses, reduces the risk of failed synthetic transformations or ambiguous biological results attributable to undefined impurities present in lower-grade or in-house synthesized material .

Procurement Quality Assurance Synthetic Chemistry

Application Scenarios for 3-Chloro-6-isopropylpyridazine CAS 570416-35-2


Medicinal Chemistry: Scaffold for Kinase and GPCR Targeted Libraries

As a halogenated pyridazine building block with defined lipophilicity (LogP 2.08) and moderate solubility (0.582 mg/mL), 3-Chloro-6-isopropylpyridazine serves as an optimal starting material for synthesizing focused libraries targeting ATP-binding pockets in kinases or allosteric sites in GPCRs . The chlorine at the 3-position enables efficient Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to introduce diverse aryl or amine functionalities, while the 6-isopropyl group provides a hydrophobic anchor that can be optimized for target engagement .

Agrochemical Discovery: Fungicidal Lead Generation

Patent literature (EP1466527 A1) from Sumitomo Chemical Takeda Agro Company explicitly identifies 3-Chloro-6-isopropylpyridazine as a synthetic precursor in the preparation of pyridazine-based fungicides [1]. The compound's chloro-isopropyl substitution pattern aligns with the general structural requirements for fungicidal activity described in pyridazine fungicide patents, where R1 is defined as isopropyl and R2 as chloro [2]. This documented industrial precedent reduces the technical risk for agrochemical discovery programs pursuing pyridazine-derived fungicides.

Process Chemistry: Nucleophilic Aromatic Substitution Optimization

The 3-chloro substituent in 3-Chloro-6-isopropylpyridazine serves as a defined leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of amines, alkoxides, or thiols at the 3-position . The compound's commercial availability at 97-98% purity with analytical documentation ensures consistent reaction kinetics and product profiles during process development and scale-up . The defined boiling point (262.9±20.0°C) and flash point (138.2±7.4°C) provide critical safety and handling parameters for industrial-scale reaction planning [3].

ADME Optimization: Controlled Lipophilicity for Blood-Brain Barrier Penetration

With a consensus LogP of 2.08 and topological polar surface area of 25.78 Ų, 3-Chloro-6-isopropylpyridazine falls within the optimal physicochemical space for CNS drug candidates (LogP 1-3, TPSA < 90 Ų) . This balanced lipophilicity profile differentiates the compound from more polar pyridazine amines (e.g., 6-isopropylpyridazin-3-amine) that may exhibit poor BBB penetration, and from highly lipophilic polycyclic pyridazines that risk hERG channel inhibition or rapid metabolic clearance . Medicinal chemists can leverage this defined starting point to optimize CNS exposure while maintaining target engagement.

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